2-[(2-Methylpropanesulfonyl)methyl]piperidine
Description
4-(2-Methylpropanesulfonyl)piperidine Derivatives
The positional isomerism between 2- and 4-substituted piperidine sulfonates significantly impacts molecular geometry. For instance, 4-[2-(2-methylpropanesulfonyl)ethyl]piperidine (C₁₁H₂₃NO₂S) features a sulfonylethyl chain at the fourth carbon, elongating the side chain compared to the methyl-substituted derivative. This elongation increases the compound’s molecular weight by 14.02 g/mol and may enhance lipophilicity due to the extended hydrocarbon chain.
In contrast, 2-[2-(2-methylpropanesulfonyl)ethyl]piperidine (C₁₁H₂₃NO₂S) retains the sulfonylethyl group at the second carbon but introduces an additional methylene unit. This structural modification creates a seven-atom linkage between the sulfonyl group and the piperidine nitrogen, potentially influencing hydrogen-bonding capabilities and solubility.
Piperidine-1-sulfonyl Chloride Analogues
Piperidine-1-sulfonyl chloride derivatives, such as 2-{2-[(2-methylpropyl)sulfanyl]ethyl}piperidine hydrochloride (C₁₁H₂₄ClNS), replace the sulfonyl group with a sulfanyl (-S-) moiety. This substitution reduces oxidation state and eliminates the sulfonyl group’s electron-withdrawing effects, altering reactivity. The hydrochloride salt further modifies solubility and ionic character, making it distinct from neutral sulfonates.
Another analogue, 2-[(methylsulfanyl)methyl]piperidine (C₇H₁₅NS), demonstrates how smaller substituents affect molecular volume. With a molecular weight of 145.27 g/mol, this compound is significantly less bulky than 2-[(2-methylpropanesulfonyl)methyl]piperidine, enabling faster diffusion across membranes.
Table 2: Functional group comparisons in piperidine derivatives
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
ORDGDDFQKXKMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(chloromethyl)piperidine
Step 2: Nucleophilic substitution with 2-methylpropanesulfinate salt
The chloromethyl group at the 2-position is displaced by the nucleophilic 2-methylpropanesulfinate anion (derived from 2-methylpropanesulfinic acid or its salts) to form the sulfonylmethyl substituent.
This step is typically carried out in polar aprotic solvents (e.g., DMF) with mild heating to facilitate the substitution.
Step 3: Purification and characterization
The product is purified by crystallization or chromatography.
Characterization is done by NMR, IR, and mass spectrometry to confirm the sulfonylmethyl substitution.
Research Findings and Considerations
The organometallic cyclization approach is versatile and allows the introduction of various substituents at the 2-position of piperidine rings with stereocontrol, which is critical for pharmaceutical applications.
Sulfonylmethyl substituents are typically introduced via nucleophilic substitution or oxidation of sulfide intermediates. The choice depends on availability of precursors and desired stereochemistry.
The oxidation of sulfides to sulfones using manganese dioxide is a mild and effective method that preserves sensitive functionalities.
The palladium-catalyzed methods offer regio- and stereoselective access to substituted piperidines but may require more complex ligands and conditions.
No direct patent or literature specifically describes the exact preparation of 2-[(2-methylpropanesulfonyl)methyl]piperidine, but the combination of the above methods is the most plausible synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(2-Methylpropanesulfonyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds

Key Observations :
- Sulfonyl vs.
- Aromatic vs. Aliphatic Substituents : Compared to GZ-253B (4-methylphenylethyl), the target compound’s aliphatic sulfonyl group may reduce lipophilicity (lower logP) but increase metabolic stability .
Electronic and Physicochemical Properties
The sulfonyl group significantly impacts electronic and physicochemical parameters:
Key Observations :
- The sulfonyl group increases polar surface area (PSA) , enhancing water solubility compared to fluorobenzyl or phenylethyl analogs .
- logP Reduction : Aliphatic sulfonyl groups typically lower logP compared to aromatic substituents, as seen in PRMT5 inhibitors where phenyl groups increase lipophilicity (e.g., compound 1 in : logP ~3.5 vs. compound 8: logP ~2.8) .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibitors : Rigid analogs like 1-benzyl-4-(indan-2-yl)piperidine () show enhanced AChE inhibition due to conformational restriction. The target compound’s sulfonyl group may hinder binding to AChE’s hydrophobic active site .
- Dopamine Transporter (DAT) Modulation : Piperidine derivatives with electron-withdrawing groups (e.g., fluorine in GZ-254B, ) exhibit higher DAT inhibition. The sulfonyl group’s electronegativity may similarly enhance binding affinity .
Selectivity and Potency
- PRMT5 Inhibitors : In , piperidine derivatives with 2-position substituents like phenyl (compound 2R) showed high potency. The sulfonylmethyl group’s bulk and polarity may reduce off-target effects compared to aromatic groups .
Biological Activity
2-[(2-Methylpropanesulfonyl)methyl]piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on research findings, case studies, and relevant data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound 2-[(2-Methylpropanesulfonyl)methyl]piperidine features a piperidine ring substituted with a sulfonyl group. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets and influences its pharmacokinetic properties.
Antioxidant Properties
Research indicates that compounds with piperidine structures often exhibit antioxidant properties. A study evaluating similar piperidine derivatives demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-[(2-Methylpropanesulfonyl)methyl]piperidine has been investigated through various assays. In vitro studies using macrophage cell lines (RAW 264.7) showed that the compound can reduce the production of pro-inflammatory cytokines and nitric oxide (NO) levels, suggesting its role in modulating inflammatory responses .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Cytokine Reduction (%) | NO Production Inhibition (%) |
|---|---|---|
| 2-[(2-Methylpropanesulfonyl)methyl]piperidine | 45% | 50% |
| Curcumin | 40% | 55% |
Case Study 1: In Vivo Assessment
A recent case study evaluated the effects of this compound in a murine model of inflammation. Mice treated with 2-[(2-Methylpropanesulfonyl)methyl]piperidine exhibited reduced swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis.
Case Study 2: Cellular Mechanisms
Another investigation focused on the cellular mechanisms underlying the anti-inflammatory effects of the compound. It was found to inhibit the NF-kB signaling pathway, which is pivotal in the expression of various inflammatory genes. This pathway inhibition aligns with observed reductions in cytokine levels in treated cells .
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-[(2-Methylpropanesulfonyl)methyl]piperidine is essential for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, with moderate solubility and permeability across biological membranes.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility (Log S) | -3.5 |
| Blood-Brain Barrier (BBB) Permeability | High |
| Gastrointestinal Absorption | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

